2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
Overview
Description
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a chloro group at the 4-position of the thiazole ring and an acetic acid moiety at the 2-position.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv targets . The specific targets for this compound may vary depending on its molecular structure and the environment in which it is introduced.
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific mode of action for this compound would depend on its specific targets and the biochemical pathways it affects.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, potentially leading to a wide range of biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Pharmacokinetics
The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and its distribution within the body.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities . The specific effects of this compound would depend on its specific targets and the biochemical pathways it affects.
Action Environment
The action of (4-Chloro-thiazol-2-yl)acetic acid can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This can facilitate its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine . Other environmental factors, such as pH, temperature, and the presence of other molecules, could also influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid typically involves the reaction of 4-chloro-2-aminothiazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(4-substituted-1,3-thiazol-2-yl)acetic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid can be compared with other thiazole derivatives, such as:
2-(4-Bromo-1,3-thiazol-2-yl)acetic acid: Similar structure but with a bromo group instead of a chloro group, which may result in different reactivity and biological activity.
2-(4-Methyl-1,3-thiazol-2-yl)acetic acid: Contains a methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLJHJXNDAOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302554 | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-23-7 | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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